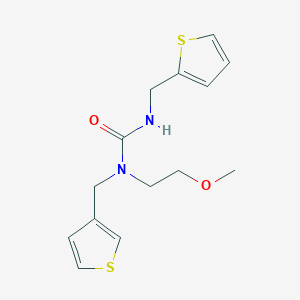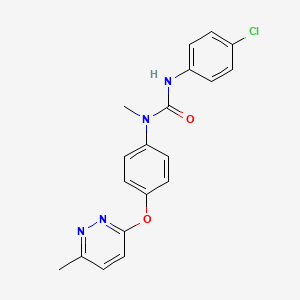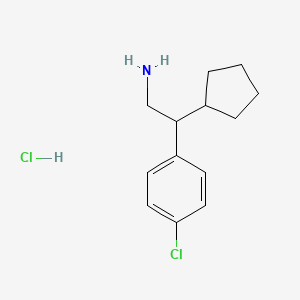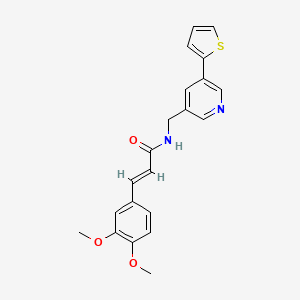![molecular formula C19H20F3N5 B2389938 2-(5-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine CAS No. 2380094-57-3](/img/structure/B2389938.png)
2-(5-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine precursors. The key steps include:
Formation of the Pyridine Ring: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction, often using trifluoromethyl iodide as the reagent.
Cyclization: The pyridine derivative undergoes cyclization with a suitable diene to form the hexahydropyrrolo[3,4-c]pyrrole core.
Coupling with Pyrimidine: The final step involves coupling the pyrrolo[3,4-c]pyrrole intermediate with a cyclopenta[d]pyrimidine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
2-(5-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace the trifluoromethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in saturated hydrocarbons .
科学的研究の応用
2-(5-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
作用機序
The mechanism of action of 2-(5-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity by forming strong interactions with the target site . This interaction can modulate the activity of the target, leading to therapeutic effects or changes in cellular function .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar pyrimidine core, known for its use as a kinase inhibitor.
Trifluoromethylpyridine Derivatives: Compounds with a trifluoromethyl group attached to a pyridine ring, used in various applications including pest control and pharmaceuticals.
Uniqueness
2-(5-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine is unique due to its combination of a trifluoromethyl group and a complex fused ring system, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
4-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5/c20-19(21,22)14-4-5-17(23-6-14)26-7-12-9-27(10-13(12)8-26)18-15-2-1-3-16(15)24-11-25-18/h4-6,11-13H,1-3,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLWLOXQVLVGGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CC4CN(CC4C3)C5=NC=C(C=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
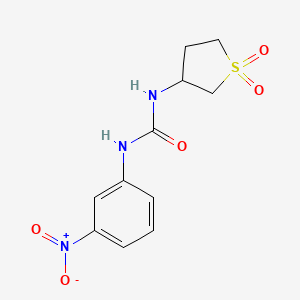
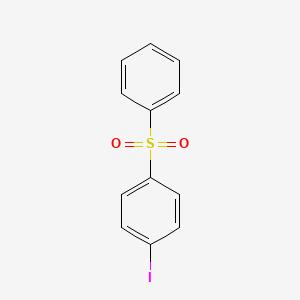
![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2389859.png)
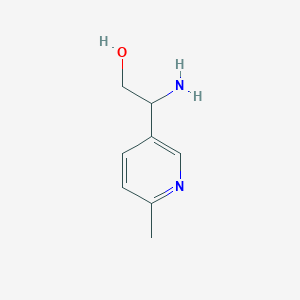
![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2389861.png)
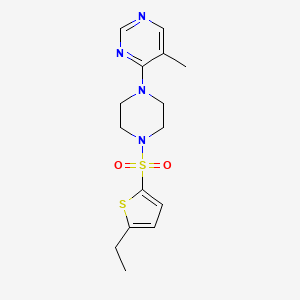
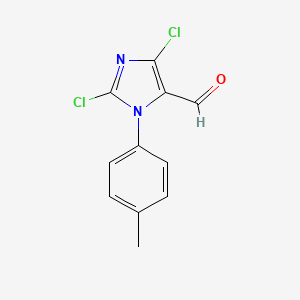
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2389864.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone](/img/structure/B2389868.png)
